1-Propanol, 2-amino-3-(methylthio)-, (S)-
CAS No.: 88165-68-8
Cat. No.: VC4130062
Molecular Formula: C4H11NOS
Molecular Weight: 121.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88165-68-8 |
|---|---|
| Molecular Formula | C4H11NOS |
| Molecular Weight | 121.2 g/mol |
| IUPAC Name | (2S)-2-amino-3-methylsulfanylpropan-1-ol |
| Standard InChI | InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 |
| Standard InChI Key | AWGBRLHYONGEEL-BYPYZUCNSA-N |
| Isomeric SMILES | CSC[C@H](CO)N |
| SMILES | CSCC(CO)N |
| Canonical SMILES | CSCC(CO)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-3-methylsulfanylpropan-1-ol, reflects its stereochemistry and substituent positions. The S-configuration at the second carbon is critical for its interactions in chiral environments, such as enzyme binding sites . The molecular structure is represented by the SMILES notation CSC[C@H](CO)N, where the @ symbol denotes the stereocenter .
Table 1: Key Structural Descriptors
Stereochemical Significance
The (S)-enantiomer’s configuration distinguishes it from its (R)-counterpart (CAS 69977-56-6) . Enantiomers often exhibit divergent biological activities, making stereochemical purity essential for pharmaceutical applications. For instance, the (S)-form of related amino alcohols like L-alaninol is a key intermediate in antibiotics such as Levofloxacin .
Synthesis and Preparation
Synthetic Routes
While direct synthesis methods for (2S)-2-amino-3-(methylsulfanyl)propan-1-ol are sparsely documented, analogous pathways for chiral amino alcohols provide insights. A patent by Studer et al. describes the catalytic hydrogenation of L-alanine esters to produce (S)-2-amino-1-propanol , suggesting that similar reductive amination or resolution techniques could apply to this compound.
Table 2: Hypothetical Synthesis Strategies
Challenges in Synthesis
The methylsulfanyl group’s susceptibility to oxidation necessitates inert atmospheric conditions during synthesis. Additionally, achieving high enantiomeric purity (>99% ee) requires chiral catalysts or chromatography, as noted in studies on related amino alcohols .
Physicochemical Properties
Physical Constants
Experimental data from Chemsrc and PubChem provide the following properties:
Table 3: Experimental Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.1 g/cm³ | Chemsrc |
| Boiling Point | 257.8°C at 760 mmHg | Chemsrc |
| Flash Point | 109.7°C | Chemsrc |
| Predicted CCS ([M+H]+) | 123.8 Ų | PubChem |
| Exact Mass | 121.056 g/mol | Chemsrc |
Solubility and Reactivity
The compound’s hydrophilic groups (−OH, −NH₂) suggest moderate water solubility, while the hydrophobic methylsulfanyl moiety may enhance lipid membrane permeability. Its pKa values (estimated using ChemAxon tools) are approximately 9.5 (amino group) and 15 (hydroxyl group), indicating basic character in physiological conditions.
Analytical Characterization
Spectroscopic Data
Although experimental spectra are unavailable, predicted fragmentation patterns and spectral features can be inferred:
-
Mass Spectrometry: The molecular ion peak ([M+H]+) at m/z 122.06342 aligns with PubChem’s collision cross-section data . Fragmentation likely produces ions at m/z 104 (loss of H₂O) and 76 (SCH₃ group cleavage).
-
NMR: The ¹H NMR spectrum would show signals for the methine proton at C2 (δ 3.4–3.8 ppm), methylsulfanyl protons (δ 2.1–2.3 ppm), and hydroxyl/amino protons (δ 1.5–5.0 ppm, broad).
Chromatographic Behavior
Reverse-phase HPLC with chiral stationary phases (e.g., amylose-based columns) could resolve enantiomers. The predicted logP of 0.37 indicates moderate retention on C18 columns.
Applications in Organic Synthesis
Chiral Building Block
The compound’s three functional groups (−OH, −NH₂, −SCH₃) make it a versatile intermediate for:
-
Peptidomimetics: Incorporating non-natural amino acids.
-
Ligand Design: Chelating metal ions in asymmetric catalysis.
-
Pharmaceutical Intermediates: Synthesis of β-blockers or antivirals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume